![molecular formula C16H17F3N4O3 B6577274 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1305259-98-6](/img/structure/B6577274.png)
1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound featuring multiple functional groups, including a furan ring, a pyrazole ring, a trifluoroethyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step reactions starting from basic organic compounds. The key steps often include:
Formation of the pyrazole ring: : Starting with a suitable diketone and hydrazine hydrate under reflux conditions.
Furan ring incorporation: : Using a furan-containing intermediate, this step often employs coupling reactions under catalytic conditions.
Introduction of the piperidine ring: : Utilizing piperidine or its derivatives through nucleophilic substitution or addition reactions.
Industrial Production Methods
On an industrial scale, the production process can be streamlined by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various types of reactions:
Oxidation: : The furan and pyrazole rings can be susceptible to oxidation under strong oxidizing agents, leading to the formation of carbonyl and other oxidized products.
Reduction: : Reduction reactions can be employed to alter the functional groups, such as converting carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper catalysts.
Major Products
Oxidized derivatives: Aldehydes, carboxylic acids.
Reduced derivatives: Alcohols.
Substituted products: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has a plethora of applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules and in developing new synthetic methodologies.
Biology: : It may be used in the design of bioactive compounds, such as enzyme inhibitors or receptor agonists.
Industry: : Utilized in materials science for the development of novel polymers and other advanced materials.
Mecanismo De Acción
The compound’s mechanism of action largely depends on its interaction with specific molecular targets. These interactions often involve:
Molecular Targets: : Enzymes, receptors, or other macromolecules in biological systems.
Pathways Involved: : Binding to active sites or allosteric sites, modifying the activity of the target molecules through inhibition or activation.
Comparación Con Compuestos Similares
Compared to other compounds with similar functional groups, such as those containing pyrazole or furan rings, 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide stands out due to the presence of the trifluoroethyl group, which can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability.
Similar Compounds: : 1-(furan-2-yl)-3-(pyrazole-5-carbonyl) piperidine derivatives, trifluoroethyl-substituted pyrazoles.
Hope this deep dive into the compound helped! Anything you'd like to dig deeper into?
Propiedades
IUPAC Name |
1-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c17-16(18,19)9-20-14(24)10-3-5-23(6-4-10)15(25)12-8-11(21-22-12)13-2-1-7-26-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCJGQITMIYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
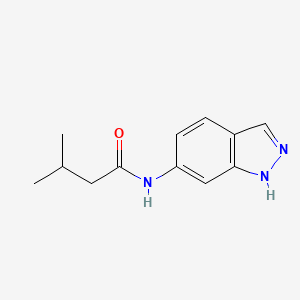
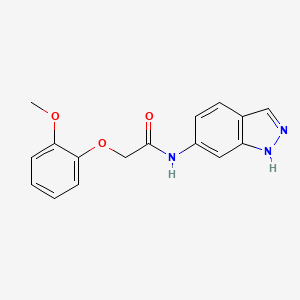
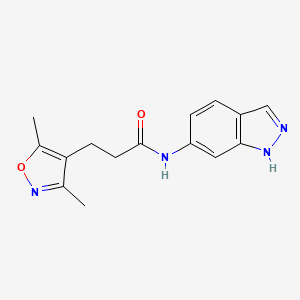
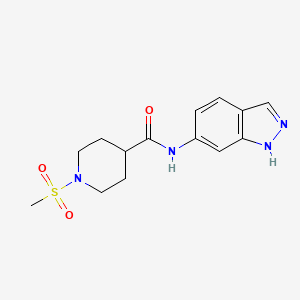
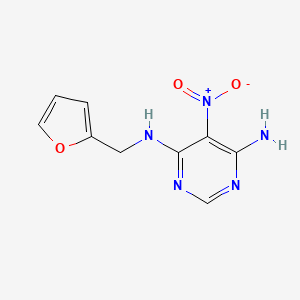
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)
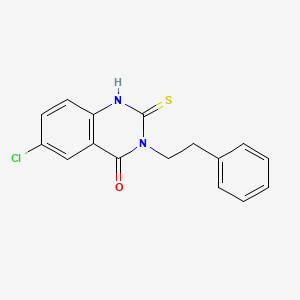
![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)
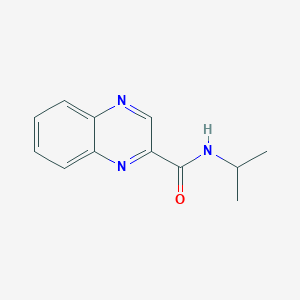
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)
![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)
